4-Aminoantipyrine-D3 is synthesized from 4-Aminoantipyrine through a process known as deuteration, where hydrogen atoms in the molecule are replaced with deuterium. This compound falls under the broader classification of non-steroidal anti-inflammatory drugs (NSAIDs) due to its pain-relieving properties. Its chemical structure includes a pyrazolone ring, which is integral to its biological activity.
The synthesis of 4-Aminoantipyrine-D3 typically involves the following steps:
The molecular formula for 4-Aminoantipyrine-D3 is with a molecular weight of approximately 206.26 g/mol. The presence of deuterium alters the physical properties compared to its hydrogen counterpart, enhancing its stability.
4-Aminoantipyrine-D3 can undergo various chemical reactions:
The choice of reagents significantly influences the reaction outcomes:
While specific mechanisms for 4-Aminoantipyrine-D3 are not extensively documented, it is known that 4-Aminoantipyrine correlates with analgesic effects similar to those observed with dipyrone. The action likely involves inhibition of cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins, which mediate inflammation and pain.
| Property | Value |
|---|---|
| CAS Number | 68229-55-0 |
| Molecular Formula | C11H10D3N3O |
| Molecular Weight | 206.26 g/mol |
| Purity | ≥95% by HPLC; ≥98% atom D |
4-Aminoantipyrine-D3 has a variety of applications across different fields:
4-Aminoantipyrine-D₃ (AA-D₃), a deuterated analog of 4-aminoantipyrine (4-AAP), is systematically named 4-amino-1-methyl-5-(trideuteriomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Its molecular formula is C₁₁H₁₀D₃N₃O, with a molecular weight of 206.26 g/mol [3] [5] [7]. The compound features deuterium atoms substituting all three hydrogens at the 5-methyl group (─CD₃), a modification confirmed via nuclear magnetic resonance (NMR) spectroscopy [3] [8]. Its core structure retains the pyrazolone ring with an amino group at position 4 and a phenyl group at position 1, critical for its chemical reactivity [1] [6].
Table 1: Nomenclature and Identifiers of 4-Aminoantipyrine-D₃
| Property | Value | Source |
|---|---|---|
| CAS Number | 68229-55-0 / 1329792-51-9 | [3] [5] |
| IUPAC Name | 4-Amino-1-methyl-5-(trideuteriomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | [5] [7] |
| Molecular Formula | C₁₁H₁₀D₃N₃O | [3] [9] |
| Synonyms | Ampyrone-d₃; 4-Aminophenazone-d₃; Metapyrazone-d₃ | [2] [3] [7] |
Deuterated analogs like AA-D₃ emerged to address limitations in tracing drug metabolism and enhancing analytical precision. The parent compound, 4-AAP (synthesized in 1893 as "Pyramidon"), was historically used as an antipyretic but fell from favor due to safety concerns [8]. Deuterated versions exploit the kinetic isotope effect, where C─D bonds exhibit slower metabolic cleavage than C─H bonds, thereby extending the half-life of tracer compounds in research [2] [9]. AA-D₃ was first synthesized to serve as an internal standard in mass spectrometry, mitigating signal interference in assays for neurotransmitters, steroid hormones, and environmental phenols [5] [7] [10]. Its development paralleled advances in stable isotope labeling for pharmacokinetic studies, particularly in quantifying metabolites of antipyretic drugs like metamizole [8] [9].
In pharmacology, AA-D₃ enables precise tracking of endogenous compounds and drug metabolites. As a labeled analog of Ampyrone (4-Aminoantipyrine), it functions as a non-selective COX inhibitor and optical clearing agent in biomedical imaging. It enhances tissue transparency by refractive index matching and reducing light scattering, facilitating in vivo microscopy [2]. Analytically, AA-D₃ is indispensable in:
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8